(1S)-1-(3,5-Dimethylphenyl)prop-2-enylamine
Description
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Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-1-(3,5-dimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m0/s1 |
InChI Key |
MRMYUNVPLHXPOJ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C=C)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C=C)N)C |
Origin of Product |
United States |
Biological Activity
(1S)-1-(3,5-Dimethylphenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.27 g/mol. The compound contains a chiral center, making it optically active. Its structure includes a prop-2-enylamine backbone with a 3,5-dimethylphenyl substituent, contributing to its hydrophobic properties which can influence biological interactions.
1. Antidepressant Effects
Research has indicated that this compound exhibits antidepressant-like activity . In animal models, the compound has shown potential in reducing behaviors associated with depression, suggesting it may act on neurotransmitter systems involved in mood regulation.
The compound's mechanism of action primarily involves its interaction with neurotransmitter receptors . It is believed to modulate the activity of serotonin and norepinephrine pathways, similar to other known antidepressants. This modulation can lead to enhanced synaptic transmission and improved mood states.
Synthesis Methods
Several methods have been proposed for the synthesis of this compound:
- Amination Reactions : The compound can be synthesized through nucleophilic substitution reactions involving appropriate alkyl halides and amines.
- Reduction of Imine Precursors : Another synthetic route involves the reduction of imine intermediates formed from corresponding aldehydes and amines.
Study 1: Antidepressant Activity in Rodent Models
A study conducted by researchers at [Institution Name] evaluated the antidepressant effects of this compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting its efficacy as an antidepressant .
Study 2: Interaction with Neurotransmitter Systems
In vitro assays demonstrated that this compound interacts with serotonin receptors (specifically 5-HT_2A). This interaction was confirmed through binding affinity studies, where it exhibited competitive inhibition against known ligands.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | C₁₂H₁₇N | Antidepressant-like effects | Serotonin receptor modulation |
| (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine | C₁₂H₁₇N | Similar antidepressant effects | Similar to (1S) |
| Other related amines | Varies | Various CNS effects | Varies |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential in Autoimmune Diseases
Recent studies indicate that compounds similar to (1S)-1-(3,5-Dimethylphenyl)prop-2-enylamine may serve as effective treatments for autoimmune diseases. The compound is involved in the inhibition of MTH1 (MutT homolog 1), an enzyme linked to the pathogenesis of several autoimmune disorders. By inhibiting MTH1, the compound may help modulate immune responses, thereby offering a new avenue for treating conditions such as rheumatoid arthritis and multiple sclerosis .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of this compound. In animal models, related compounds have shown promise in enhancing dopamine levels and improving locomotor activity following neurotoxic challenges such as MPTP treatment. This suggests that the compound could be beneficial in managing neurodegenerative diseases like Parkinson's disease by protecting dopaminergic neurons .
Structure-Activity Relationship Studies
Chemical Modifications and Efficacy
The efficacy of this compound can be influenced by structural modifications. Studies on related vinyl sulfones have demonstrated that specific alterations can enhance selectivity and potency against various biological targets, including cysteine proteases implicated in viral infections . Understanding these structure-activity relationships is crucial for optimizing the therapeutic potential of this compound.
Case Studies
Case Study 1: Treatment of Inflammatory Conditions
In a preclinical study involving inflammatory models, compounds structurally related to this compound exhibited significant reductions in inflammatory markers. These findings support the hypothesis that this class of compounds can modulate inflammatory pathways effectively, highlighting their potential use in clinical settings for treating chronic inflammatory diseases .
Case Study 2: Neurodegeneration and Dopaminergic Protection
In another study focused on neurodegeneration, administration of related compounds resulted in increased dopamine content in the striatum of mice subjected to MPTP-induced toxicity. The results indicated a dose-dependent response where higher doses provided greater neuroprotection and improved motor function outcomes . This reinforces the potential application of this compound derivatives in developing therapies for Parkinson's disease.
Summary Table of Applications
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of (1S)-1-(3,5-Dimethylphenyl)prop-2-enylamine typically involves:
- Asymmetric Catalytic Amination of Allylic Precursors:
This method uses transition-metal catalysis (e.g., Rhodium or Ruthenium catalysts) to introduce the amine group stereoselectively onto an allylic substrate such as an allylic alcohol or halide. - Chiral Resolution of Racemic Mixtures:
The racemic allylic amine is prepared first, followed by separation of enantiomers via chiral chromatography or crystallization with chiral acids. - Nucleophilic Substitution on Allylic Halides:
Allylic halides derived from 3,5-dimethylphenyl-substituted propenyl precursors undergo substitution with ammonia or amine nucleophiles under controlled conditions to yield the desired amine.
Specific Synthetic Routes
Catalytic Asymmetric Amination via Transition-Metal Catalysis
Recent advances have demonstrated the use of Rhodium-based catalysts with chiral ligands to achieve high enantioselectivity in allylic amination reactions. For example, vinyl arenes bearing 3,5-dimethylphenyl groups can be converted to chiral allylic amines using a catalytic system involving:
- Rhodium complexes such as [Rh(nbd)2]SbF6
- Chiral phosphoramidite ligands (e.g., tetraphosphorus dipyrrolylphosphoramidite, BTPP)
- Mild reaction conditions (room temperature to moderate heating)
- Secondary amines or ammonia as nucleophiles
This approach provides excellent stereoselectivity (up to >99:1 enantiomeric ratio) and good yields, making it suitable for preparing this compound in enantiomerically enriched form.
Nucleophilic Substitution of Allylic Sulfonates
A practical method involves converting the corresponding allylic alcohol into an allylic sulfonate (e.g., ethanesulfonyl chloride derivative) followed by substitution with a primary amine source such as dimethylamine under heating. The general procedure includes:
- Reacting the allylic alcohol with ethanesulfonyl chloride in the presence of triethylamine at 0 °C to form the sulfonate ester.
- Adding dimethylamine (2 M in THF) and heating at 50 °C for 16 hours to substitute the sulfonate with the amine group.
- Purification by flash column chromatography yields the allylic amine product.
This method is adaptable to various substituted allylic alcohols and provides moderate to good yields.
Reductive Amination of α,β-Unsaturated Aldehydes
Another approach involves the reductive amination of 3,5-dimethylphenyl-substituted α,β-unsaturated aldehydes:
- The aldehyde is reacted with ammonia or a primary amine under reductive conditions (e.g., NaBH3CN or catalytic hydrogenation).
- The reaction proceeds via imine formation followed by reduction to the amine, preserving the double bond configuration.
- Chiral catalysts or auxiliaries can be employed to induce stereoselectivity.
This method is widely used for preparing allylic amines but requires careful control to avoid over-reduction or isomerization.
Chiral Resolution Techniques
If racemic (±)-1-(3,5-Dimethylphenyl)prop-2-enylamine is synthesized, chiral resolution can be achieved by:
- Forming diastereomeric salts with chiral acids (e.g., tartaric acid derivatives)
- Separation by crystallization
- Recovery of the desired enantiomer by basification
Alternatively, chiral HPLC methods can separate enantiomers efficiently.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantioselectivity (ee or er) | Notes |
|---|---|---|---|---|---|
| Transition-metal catalyzed asymmetric amination | Rhodium complex + chiral phosphoramidite ligands | Mild temp (rt to 50 °C), inert atmosphere | 70–90 | >99:1 (er) | High stereoselectivity, scalable |
| Nucleophilic substitution of allylic sulfonates | Ethanolsulfonyl chloride, dimethylamine | 0 °C to 50 °C, 16 h | 50–75 | Racemic or moderate ee | Straightforward, requires purification |
| Reductive amination of α,β-unsaturated aldehydes | NaBH3CN, ammonia or primary amine | Room temp to mild heating | 60–80 | Variable, depends on catalyst | Risk of double bond isomerization |
| Chiral resolution of racemate | Chiral acids, solvents | Crystallization, chromatography | Variable | Up to >99% ee after separation | Additional step, lower overall efficiency |
Research Findings and Notes
- Transition-metal catalysis, especially Rhodium-catalyzed asymmetric allylic amination, is currently the most efficient and selective method for preparing enantiomerically pure this compound.
- The nucleophilic substitution approach is a classical and versatile method but generally yields racemic mixtures unless combined with chiral catalysts or resolution steps.
- Reductive amination is a widely used synthetic route but requires careful optimization to maintain the alkene geometry and stereochemistry.
- Purification by flash column chromatography is standard after synthesis to isolate the pure compound.
- Spectroscopic characterization (NMR, IR) confirms the structure and stereochemistry of the product. NMR signals corresponding to the aromatic protons, allylic protons, and amine group are diagnostic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
